molecular formula C17H22N2O3 B11621003 N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B11621003
M. Wt: 302.37 g/mol
InChI Key: LLLKIVROBXXSRE-AQTBWJFISA-N
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Description

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C₁₇H₂₂N₂O₄. It is known for its unique structure, which includes a cyclohexylidene ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 4-methoxyphenylacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process may involve heating the reactants in a suitable solvent such as ethanol or methanol to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H22N2O3/c1-17(2)10-13(9-14(20)11-17)18-19-16(21)8-12-4-6-15(22-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,21)/b18-13-

InChI Key

LLLKIVROBXXSRE-AQTBWJFISA-N

Isomeric SMILES

CC1(C/C(=N\NC(=O)CC2=CC=C(C=C2)OC)/CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)CC2=CC=C(C=C2)OC)CC(=O)C1)C

Origin of Product

United States

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